molecular formula C9H5NS2 B429093 3,12-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,10-pentaene

3,12-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,10-pentaene

Cat. No.: B429093
M. Wt: 191.3g/mol
InChI Key: DJUKGXDLJNBXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,12-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,10-pentaene is a heterocyclic compound that has gained significant attention in the field of organic electronics and materials science. This compound consists of a pyridine ring fused with two thiophene rings, forming a planar tricyclic structure. The unique electronic properties of dithieno[3,2-b:2,3-d]pyridine make it an excellent candidate for various applications, particularly in organic photovoltaics and field-effect transistors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dithieno[3,2-b:2,3-d]pyridine typically involves the construction of the pyridine ring followed by the formation of the thiophene rings. One common method is the Pd-catalyzed amination of 3,3’-dibromo-2,2’-bithiophene, which involves the use of palladium catalysts and amine reagents . Another approach is the direct arylation of dithieno[3,2-b:2,3-d]pyrroles, which can be regioselectively controlled by selecting appropriate catalytic systems, Pd sources, ligands, and additives .

Industrial Production Methods

Industrial production methods for dithieno[3,2-b:2,3-d]pyridine are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3,12-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,10-pentaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s electron-rich nature makes it particularly susceptible to electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of dithieno[3,2-b:2,3-d]pyridine include halides, acids, and bases. For example, the direct arylation reactions often involve the use of aryl halides and palladium catalysts . Oxidation reactions may involve reagents such as hydrogen peroxide or other oxidizing agents.

Major Products

The major products formed from the reactions of dithieno[3,2-b:2,3-d]pyridine depend on the specific reaction conditions and reagents used. For instance, arylation reactions typically yield aryl-substituted dithieno[3,2-b:2,3-d]pyridine derivatives, while oxidation reactions may produce sulfoxides or sulfones.

Scientific Research Applications

3,12-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,10-pentaene has a wide range of scientific research applications, particularly in the fields of organic electronics and materials science. Some of the key applications include:

Mechanism of Action

The mechanism of action of dithieno[3,2-b:2,3-d]pyridine in its various applications is primarily related to its electronic properties. The compound’s planar tricyclic structure allows for efficient π-conjugation, which facilitates charge transport in organic electronic devices. In organic photovoltaics, dithieno[3,2-b:2,3-d]pyridine derivatives act as electron donors, transferring electrons to acceptor materials and generating a photocurrent . In field-effect transistors, the compound’s low ionization potential enables efficient hole transport, improving device performance .

Comparison with Similar Compounds

3,12-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,10-pentaene can be compared with other similar compounds, such as dithieno[3,2-b:2’,3’-d]pyrrole and benzo[1,2-b:4,5-b’]dithiophene. These compounds share similar structural features and electronic properties, but dithieno[3,2-b:2,3-d]pyridine is unique in its combination of a pyridine ring with two thiophene rings, which enhances its electron-rich nature and π-conjugation .

List of Similar Compounds

  • Dithieno[3,2-b:2’,3’-d]pyrrole
  • Benzo[1,2-b:4,5-b’]dithiophene
  • Thieno[3,4-c]pyrrole-4,6-dione
  • Pyrrolo[3,2-d:4,5-d’]bisthiazole

Properties

Molecular Formula

C9H5NS2

Molecular Weight

191.3g/mol

IUPAC Name

3,12-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,10-pentaene

InChI

InChI=1S/C9H5NS2/c1-3-11-8-6(1)5-10-7-2-4-12-9(7)8/h1-5H

InChI Key

DJUKGXDLJNBXJS-UHFFFAOYSA-N

SMILES

C1=CSC2=C3C(=NC=C21)C=CS3

Canonical SMILES

C1=CSC2=C3C(=NC=C21)C=CS3

Origin of Product

United States

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